2-(4-Bromo-2-chlorophenoxy)-2-methyl-1-(3-methylpiperidin-1-yl)propan-1-one
Overview
Description
2-(4-Bromo-2-chlorophenoxy)-2-methyl-1-(3-methylpiperidin-1-yl)propan-1-one is a synthetic organic compound characterized by the presence of bromine, chlorine, and piperidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-chlorophenoxy)-2-methyl-1-(3-methylpiperidin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-bromo-2-chlorophenol with an appropriate alkylating agent to form the phenoxy intermediate.
Introduction of the Piperidine Moiety: The phenoxy intermediate is then reacted with 3-methylpiperidine under suitable conditions to introduce the piperidine moiety.
Final Coupling Reaction: The final step involves the coupling of the intermediate with a suitable ketone precursor to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-chlorophenoxy)-2-methyl-1-(3-methylpiperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as sodium iodide in acetone or other halogen exchange reagents can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
2-(4-Bromo-2-chlorophenoxy)-2-methyl-1-(3-methylpiperidin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Materials Science: It may be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe or ligand in biological assays to study receptor interactions or enzyme activity.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-chlorophenoxy)-2-methyl-1-(3-methylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-2-chlorophenoxy)-2-methylpropan-1-one: Lacks the piperidine moiety, which may result in different biological activity.
2-(4-Bromo-2-chlorophenoxy)-1-(3-methylpiperidin-1-yl)ethanone: Similar structure but with an ethanone backbone instead of a propanone backbone.
Uniqueness
2-(4-Bromo-2-chlorophenoxy)-2-methyl-1-(3-methylpiperidin-1-yl)propan-1-one is unique due to the presence of both the piperidine moiety and the phenoxy group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-2-methyl-1-(3-methylpiperidin-1-yl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrClNO2/c1-11-5-4-8-19(10-11)15(20)16(2,3)21-14-7-6-12(17)9-13(14)18/h6-7,9,11H,4-5,8,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZUKCDZUBVPEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C(C)(C)OC2=C(C=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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